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Compound of Interest

Compound Name: 6-Hydroxy-7-nitro-1-indanone

CAS No.: 85515-22-6

Cat. No.: B184701

Get Quote

Introduction
6-Hydroxy-7-nitro-1-indanone is a substituted indanone derivative of significant interest in

medicinal chemistry and materials science. The indanone scaffold is a privileged structure

found in numerous biologically active compounds. The introduction of hydroxyl and nitro

functionalities onto the aromatic ring dramatically influences the molecule's electronic

properties, reactivity, and potential biological interactions. Accurate structural confirmation and

purity assessment are paramount for any research or development application, necessitating a

thorough understanding of its spectroscopic signature.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Hydroxy-7-nitro-1-
indanone. As experimental spectra for this specific molecule are not readily available in public

databases, this guide synthesizes data from structurally related analogs to predict and interpret

its spectral characteristics. This approach, grounded in the principles of structure-property

relationships, offers a robust framework for researchers engaged in the synthesis and

characterization of novel indanone derivatives.
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Molecular Structure and Spectroscopic Overview
The structural features of 6-Hydroxy-7-nitro-1-indanone—an aromatic ketone with a five-

membered ring, a phenolic hydroxyl group, and an ortho-nitro group—give rise to a distinct

spectroscopic profile.

Caption: Molecular structure of 6-Hydroxy-7-nitro-1-indanone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The predicted ¹H and ¹³C NMR spectra are based on established

substituent effects on the indanone core, with data from 6-hydroxy-1-indanone being a key

reference.[1]

Experimental Protocol: NMR
Sample Preparation: Dissolve approximately 5-10 mg of 6-Hydroxy-7-nitro-1-indanone in

~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often

preferred for compounds with hydroxyl protons to observe their resonance.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 and δC

39.52 ppm).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic

protons. The electron-withdrawing nitro group and the electron-donating hydroxyl group will

significantly influence the chemical shifts of the aromatic protons.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184701?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Rationale

H-2 (2H) ~3.10 t ~6.0

Methylene

protons adjacent

to the carbonyl

group, appearing

as a triplet due to

coupling with H-

3.

H-3 (2H) ~2.70 t ~6.0

Methylene

protons adjacent

to the aromatic

ring, appearing

as a triplet.

H-4 (1H) ~7.65 d ~8.5

Aromatic proton

ortho to the

carbonyl group.

Deshielded by

the carbonyl

anisotropy and

ortho to the nitro-

substituted

carbon.

H-5 (1H) ~7.25 d ~8.5

Aromatic proton

meta to the

carbonyl and

ortho to the

hydroxyl group.

Shielded by the

hydroxyl group.

6-OH (1H) ~10.5 s (br) - Phenolic proton,

chemical shift is

concentration

and solvent
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dependent.

Expected to be a

broad singlet.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon

environment.

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale

C-1 (C=O) ~205.0
Carbonyl carbon, typically

found in this downfield region.

C-2 ~36.0
Aliphatic methylene carbon

adjacent to the carbonyl.

C-3 ~25.5
Aliphatic methylene carbon

adjacent to the aromatic ring.

C-3a ~154.5

Aromatic quaternary carbon,

deshielded due to fusion and

proximity to the carbonyl.

C-4 ~125.0 Aromatic methine carbon.

C-5 ~118.0

Aromatic methine carbon,

shielded by the adjacent

hydroxyl group.

C-6 ~158.0

Aromatic quaternary carbon

bearing the hydroxyl group,

significantly deshielded.

C-7 ~135.0
Aromatic quaternary carbon

bearing the nitro group.

C-7a ~130.0
Aromatic quaternary carbon at

the ring junction.
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Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.

The spectrum is dominated by strong absorptions from the carbonyl, hydroxyl, and nitro

groups.

Experimental Protocol: IR
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Method: ATR is the most common and requires minimal sample preparation.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are typically co-added.

Data Processing: A background spectrum is recorded and automatically subtracted from the

sample spectrum.

Predicted IR Absorption Bands
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Frequency Range

(cm⁻¹)
Vibration Type Functional Group Intensity

3400 - 3200

O-H stretch

(intramolecular H-

bonding)

Phenolic -OH Broad, Medium

3100 - 3000 C-H stretch Aromatic C-H Medium

2980 - 2850 C-H stretch Aliphatic C-H Medium

~1700 C=O stretch Ketone (conjugated) Strong

1610 - 1580 C=C stretch Aromatic ring Medium-Strong

1550 - 1520
N-O asymmetric

stretch
Nitro group (-NO₂) Strong

1360 - 1330 N-O symmetric stretch Nitro group (-NO₂) Strong

~1250 C-O stretch Phenolic C-O Medium-Strong

The carbonyl (C=O) stretching frequency is slightly lowered from a typical aliphatic ketone due

to conjugation with the aromatic ring. The broadness of the O-H stretch is indicative of

hydrogen bonding, likely intramolecularly with the adjacent nitro group's oxygen.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its identity.

Experimental Protocol: MS
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a suitable solvent like

methanol or acetonitrile.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron

Ionization (EI) source. ESI is a soft ionization technique suitable for determining the

molecular weight, while EI provides more extensive fragmentation.

ESI-MS (Negative Ion Mode):
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Ionization Mode: ESI⁻.

Mass Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.

EI-MS (GC-MS):

Ionization Energy: 70 eV.

Mass Range: m/z 40 - 400.

GC Separation: Use a suitable temperature program on a non-polar capillary column.

Predicted Mass Spectrometry Data
Molecular Weight: C₉H₇NO₄ = 193.16 g/mol .

ESI-MS (Negative Mode): The most prominent ion is expected to be the deprotonated

molecule, [M-H]⁻ at m/z 192.03. The phenolic proton is acidic and easily lost.

EI-MS (70 eV): The molecular ion peak, M⁺• at m/z 193, should be observable. Key

fragmentation pathways are crucial for structural confirmation.

[M]+•
m/z 193

[M - NO]+•
m/z 163

- NO

[M - NO2]+•
m/z 147- NO2

[M - CO]+•
m/z 165

- CO

[M - C2H4]+•
m/z 165

- C2H4 (RDA)

m/z 119- CO

Click to download full resolution via product page
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Caption: Predicted key fragmentation pathways for 6-Hydroxy-7-nitro-1-indanone in EI-MS.

Key Predicted Fragments:

m/z 165: Loss of ethylene (C₂H₄) via a retro-Diels-Alder (RDA) type fragmentation of the five-

membered ring, or loss of carbon monoxide (CO) from the ketone.

m/z 163: Loss of a nitric oxide radical (•NO).

m/z 147: Loss of a nitro radical (•NO₂), a common fragmentation for nitroaromatic

compounds.

m/z 119: Subsequent loss of carbon monoxide (CO) from the [M - NO₂]⁺ fragment.

Conclusion
The comprehensive spectroscopic profile detailed in this guide serves as a robust predictive

framework for the characterization of 6-Hydroxy-7-nitro-1-indanone. The interplay of the

hydroxyl and nitro substituents on the indanone core results in a unique and identifiable

signature across NMR, IR, and MS analyses. By leveraging data from analogous structures,

researchers can confidently assign spectral features, confirm the synthesis of the target

compound, and assess its purity. This analytical rigor is a cornerstone of efficient and

successful drug discovery and materials science research.

References
PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information. Retrieved

January 23, 2026, from [Link]

Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

PubChem. (n.d.). 6-Hydroxy-1-indanone. National Center for Biotechnology Information.

Retrieved January 23, 2026, from [Link]

ResearchGate. (2015). Synthesis and Characterization of Some New Nitrones Derivatives
and Screening their Biological Activities.
ResearchGate. (n.d.). Synthesis and characterisation of nitro-, nitroso- and
aminofluoranthenes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b184701/docs?utm_src=pdf-body#spectroscopic-elucidation-of-6-hydroxy-7-nitro-1-indanone-a-technical-guide
https://www.benchchem.com/product/b184701/docs?utm_src=pdf-body#spectroscopic-elucidation-of-6-hydroxy-7-nitro-1-indanone-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/6-Hydroxy-1-indanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184701?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2015).
BenchChem. (2026). The Chemical Profile of 6-Hydroxy-1-Indanone: Properties and
Synthesis.
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

PubChem. (n.d.). 6-Methoxy-1-Indanone. National Center for Biotechnology Information.

Retrieved January 23, 2026, from [Link]

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment
for Ent- Kaurenoic Acid.
Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and
spiro frameworks.
National Institutes of Health. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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